

"N-Methylform-D1-amide" chemical structure and IUPAC name

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Compound of Interest

Compound Name: N-Methylform-D1-amide

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An In-depth Technical Guide to N-Methylform-D1-amide

This technical guide provides a comprehensive overview of **N-Methylform-D1-amide**, a deuterated isotopologue of N-methylformamide. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. This document covers the chemical structure, IUPAC nomenclature, physicochemical properties, and detailed experimental protocols relevant to its synthesis and application.

Chemical Structure and IUPAC Name

N-Methylform-D1-amide is a secondary amide in which the hydrogen atom of the formyl group is replaced by its isotope, deuterium. This specific labeling makes it a valuable tool in various analytical and mechanistic studies.

• IUPAC Name: 1-deuterio-N-methylformamide[1]

• Synonyms: N-Methylformamide-d1, Formamide-1-d, N-methyl-[1]

Chemical Formula: C₂H₄DNO[2]

CAS Number: 26103-38-8[2][3]

The chemical structure is as follows:



Quantitative Data

The physical and chemical properties of **N-Methylform-D1-amide** are summarized in the table below. These properties are similar to its non-deuterated analog, N-methylformamide, with slight variations due to the isotopic substitution.

Property	Value	Source
Molecular Weight	60.07 g/mol	[1][2]
Exact Mass	60.043390529 Da	[1]
Boiling Point	182.5 °C at 760 mmHg	[2]
Density	0.887 g/cm ³	[2]
Flash Point	81.5 °C	[2]

Spectroscopic Data:

While specific spectra for **N-Methylform-D1-amide** are not widely published, the expected spectral characteristics can be inferred from its structure and comparison to N-methylformamide.

- Infrared (IR) Spectroscopy: The IR spectrum is expected to show a prominent C=O stretching vibration for the amide group, typically in the range of 1670-1640 cm⁻¹.[4] The N-H stretching band would appear around 3550-3060 cm⁻¹. The C-H stretching of the methyl group will be observed between 3000-2850 cm⁻¹. A key difference from the non-deuterated analog would be the presence of a C-D stretching vibration, which occurs at a lower frequency than the corresponding C-H stretch.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - o ¹H NMR: The spectrum would show a signal for the N-H proton and a signal for the methyl (CH₃) protons. The formyl proton signal, present in N-methylformamide, would be absent due to the deuterium substitution. The presence of cis and trans isomers due to restricted rotation around the amide bond may lead to the observation of two sets of signals.[5]



- ¹³C NMR: Two signals are expected, one for the carbonyl carbon and one for the methyl carbon.
- ²H (Deuterium) NMR: A single resonance corresponding to the deuterium on the formyl group would be observed.
- Mass Spectrometry: The molecular ion peak in the mass spectrum would be observed at m/z
 60.07, corresponding to its molecular weight.

Experimental Protocols

The synthesis of **N-Methylform-D1-amide** can be achieved through the reaction of a deuterated formic acid derivative with methylamine. A common and effective method is the amidation of a deuterated ester.

Protocol: Synthesis of N-Methylform-D1-amide via Aminolysis of Methyl-d1-formate

This protocol describes the synthesis of **N-Methylform-D1-amide** from methyl-d1-formate and methylamine.

Materials:

- Methyl-d1-formate (deuterated methyl formate)
- Methylamine (CH₃NH₂) solution (e.g., 40% in water or as a gas)
- Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Methanol)
- Reaction flask equipped with a magnetic stirrer and a reflux condenser
- Distillation apparatus

Procedure:

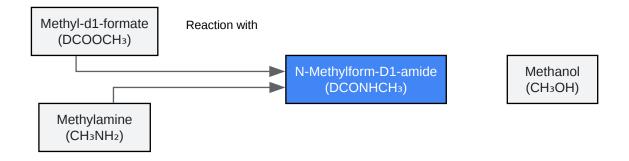
• Reaction Setup: In a clean, dry round-bottom flask, dissolve methyl-d1-formate in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).



- Addition of Methylamine: Slowly add a stoichiometric equivalent of methylamine solution to
 the stirred solution of methyl-d1-formate at room temperature. If using methylamine gas, it
 can be bubbled through the solution. The reaction is exothermic and may require cooling to
 maintain a controlled temperature.
- Reaction: Stir the reaction mixture at room temperature for several hours or gently heat to reflux to ensure the reaction goes to completion. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Workup and Purification:
 - Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
 - The resulting crude product can be purified by fractional distillation under reduced pressure to obtain pure N-Methylform-D1-amide.
- Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H, ¹³C, ²H), IR spectroscopy, and mass spectrometry.

Visualizations

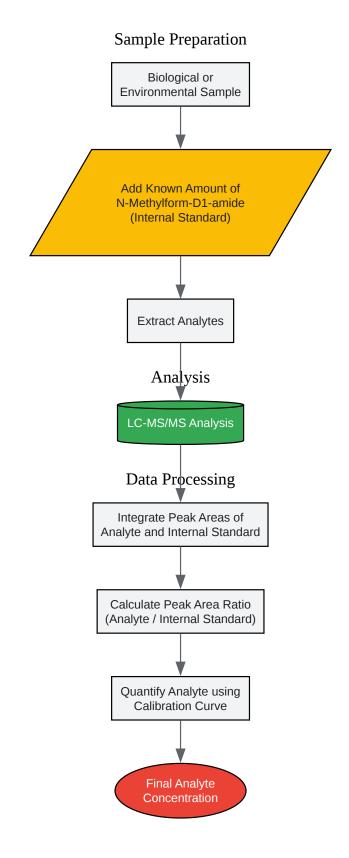
The following diagrams illustrate the synthesis of **N-Methylform-D1-amide** and a typical workflow for its use as an internal standard.



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Caption: Synthesis of **N-Methylform-D1-amide**.





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Caption: Workflow for using **N-Methylform-D1-amide** as an internal standard.



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